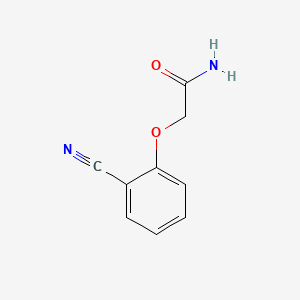
2-(2-Cyanophenoxy)acetamide
説明
“2-(2-Cyanophenoxy)acetamide” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.175 g/mol . The IUPAC name for this compound is also 2-(2-cyanophenoxy)acetamide .
Molecular Structure Analysis
The InChI code for “2-(2-Cyanophenoxy)acetamide” is 1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) . This compound contains a cyanophenoxy group attached to an acetamide group .Physical And Chemical Properties Analysis
“2-(2-Cyanophenoxy)acetamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Chemoselective Acetylation of 2-Aminophenol
The study by Magadum and Yadav (2018) highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, showcases the potential of using related acetamide compounds in the pharmaceutical synthesis of critical medications (Magadum & Yadav, 2018).
Synthesis and Characterization of Acetamide Derivatives
Yang Man-li (2008) synthesized novel acetamide derivatives starting from 3-fluoro-4-cyanophenol. These compounds were characterized for potential applications in developing new chemical entities with therapeutic activities (Yang Man-li, 2008).
Heterocyclic Synthesis
The works of Gouda et al. (2015) delve into the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, emphasizing its role as an important intermediate for creating synthetically useful and novel heterocyclic systems. This research underscores the compound's significance in the development of new materials and pharmaceuticals (Gouda et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) explored the development of new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. This study illustrates the therapeutic potential of acetamide derivatives in treating various conditions (Rani et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, using TiO2 nanoparticles, highlighting the environmental applications of acetamide compounds in the removal of pharmaceutical contaminants from water sources. This research is crucial for understanding the environmental impact and degradation pathways of acetamide-based drugs (Jallouli et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2-(2-cyanophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYNMJXEHNYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493561 | |
| Record name | 2-(2-Cyanophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)acetamide | |
CAS RN |
54802-12-9 | |
| Record name | 2-(2-Cyanophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
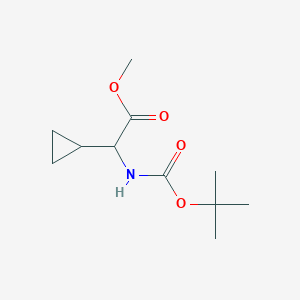
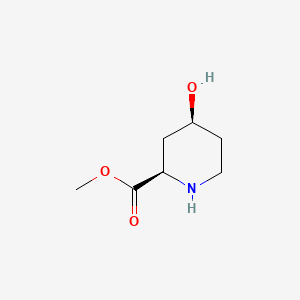
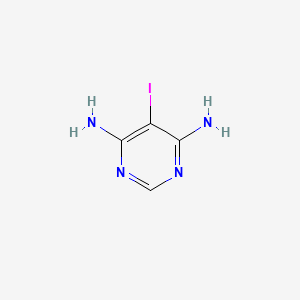
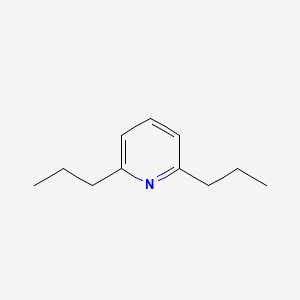
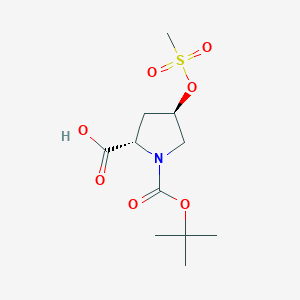
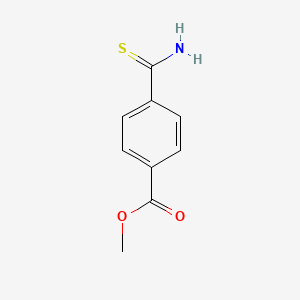
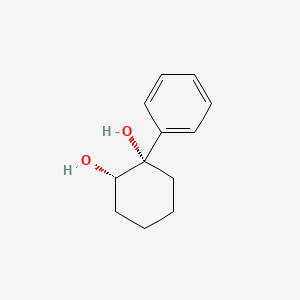
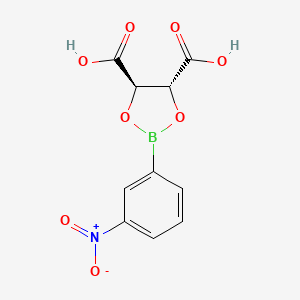
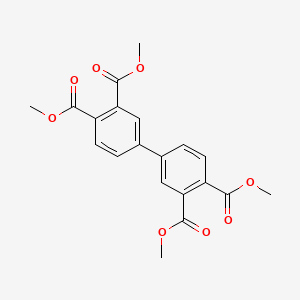

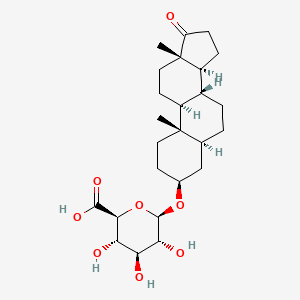
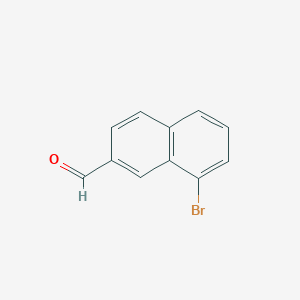
![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)